Bis(2-methoxy-5-((Z)-3,4,5-trimethoxystyryl)phenyl) hydrogen phosphate is a complex organic compound that belongs to the class of phosphoric acid esters. This compound features a unique structure that incorporates multiple methoxy groups and a phenyl moiety, which may impart specific chemical properties and biological activities.
The compound is synthesized through organic chemistry techniques involving phosphoric acid derivatives and substituted phenols. While specific natural sources are not documented, its components are commonly found in various synthetic pathways in organic synthesis.
This compound can be classified under the following categories:
The synthesis of Bis(2-methoxy-5-((Z)-3,4,5-trimethoxystyryl)phenyl) hydrogen phosphate typically involves the following steps:
The synthesis may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve optimal yields and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure of the synthesized compound.
The molecular structure of Bis(2-methoxy-5-((Z)-3,4,5-trimethoxystyryl)phenyl) hydrogen phosphate can be depicted as follows:
The compound can participate in various chemical reactions due to its functional groups:
Reactions involving this compound should be conducted under controlled conditions to avoid decomposition or side reactions. Monitoring with chromatographic techniques may be necessary to ensure product purity.
The mechanism of action for Bis(2-methoxy-5-((Z)-3,4,5-trimethoxystyryl)phenyl) hydrogen phosphate is not extensively documented but can be inferred based on its structural characteristics:
Experimental studies would be required to elucidate specific mechanisms and quantify activity against biological targets.
Scientific Uses
Bis(2-methoxy-5-((Z)-3,4,5-trimethoxystyryl)phenyl) hydrogen phosphate has potential applications in several fields:
The discovery of combretastatins from the South African tree Combretum caffrum in the late 1980s marked a paradigm shift in vascular-targeting approaches to cancer therapy [3] [4]. Among these naturally occurring stilbenes, combretastatin A4 (CA4) emerged as a particularly potent tubulin polymerization inhibitor, demonstrating remarkable cytotoxicity against diverse cancer cell lines at nanomolar concentrations [3] [7]. Its mechanism of action involves binding to the colchicine site on β-tubulin, thereby disrupting microtubule formation during mitosis and triggering apoptosis in rapidly dividing cancer cells [4] [7]. Additionally, CA4 exhibits potent vascular disrupting activity by selectively targeting established tumor vasculature, causing rapid shutdown of blood flow to tumor cores [3].
Despite its impressive preclinical efficacy, CA4 faced significant pharmaceutical challenges that hindered clinical translation. The compound exhibits extreme hydrophobicity, with an aqueous solubility of only 5.77 mg/100 mL, severely limiting its bioavailability and intravenous administration potential [3]. Furthermore, the pharmacologically essential cis-configuration of its ethylene bridge is inherently unstable under physiological conditions, readily isomerizing to the 100-fold less active trans-isomer when exposed to light, heat, or acidic media [3] [4]. This configuration instability represented a critical pharmaceutical hurdle, as the active Z-isomer (cis configuration) could convert to the inactive E-isomer (trans configuration) during storage, administration, or systemic circulation, drastically reducing therapeutic efficacy [4].
Table 1: Key Milestones in Combretastatin Analogue Development
| Time Period | Development Stage | Representative Compounds | Primary Advancement |
|---|---|---|---|
| 1987-1990 | Natural Product Isolation | Combretastatin A4 | Discovery of tubulin polymerization inhibition |
| 1995-2005 | First-Generation Prodrugs | Combretastatin A4 phosphate (CA4P) | Enhanced water solubility through phosphate prodrug strategy |
| 2005-2015 | Configuration-Stable Analogues | Stilbene nitriles (e.g., compound 9a) | Introduction of cyano group to lock Z-configuration |
| 2015-Present | Targeted Phosphorylated Derivatives | Bis(2-methoxy-5-((Z)-3,4,5-trimethoxystyryl)phenyl) hydrogen phosphate | Enhanced solubility while maintaining configuration stability |
These limitations catalyzed extensive medicinal chemistry efforts to develop CA4 analogues with improved pharmaceutical properties. Initial strategies focused on prodrug development, leading to the creation of combretastatin A4 phosphate (CA4P), where the phenolic hydroxyl group was converted to a disodium phosphate moiety [3]. This modification dramatically improved aqueous solubility, enabling intravenous administration and facilitating clinical evaluation [3]. Subsequent generations incorporated structural modifications to address configuration instability, most notably through the introduction of sterically hindering substituents like cyano groups at the ethylene bridge, which effectively locked the molecule in the bioactive Z-configuration through conformational restriction [3] [4]. These innovations laid the essential foundation for the development of advanced phosphorylated derivatives, including Bis(2-methoxy-5-((Z)-3,4,5-trimethoxystyryl)phenyl) hydrogen phosphate.
The structural journey from CA4 to modern phosphorylated derivatives represents a sophisticated exercise in rational drug design focused on overcoming pharmaceutical limitations while preserving bioactivity. The parent CA4 molecule features a 3,4,5-trimethoxyphenyl ring (A-ring) linked via a cis-ethylene bridge to a 3-hydroxy-4-methoxyphenyl ring (B-ring) [3] [7]. Structure-activity relationship studies established that the trimethoxy substitution pattern on the A-ring is essential for optimal tubulin binding affinity and antiproliferative activity [4] [7]. Similarly, the 3-hydroxyl group on the B-ring serves as a critical pharmacophore but also represents the primary site for prodrug derivatization to address solubility limitations [3].
Bis(2-methoxy-5-((Z)-3,4,5-trimethoxystyryl)phenyl) hydrogen phosphate (CAS: 735261-22-0) exemplifies the culmination of this structural evolution [1] [2]. This derivative incorporates two significant modifications relative to CA4: (1) replacement of the 3-hydroxyl group with a methoxy substituent, and (2) introduction of a phosphate group at the phenolic position of a symmetrically modified B-ring analogue [1] [2]. The resulting molecule maintains the critical 3,4,5-trimethoxyphenyl pharmacophore while addressing both solubility and stability challenges through strategic molecular design.
Table 2: Comparative Chemical Properties of CA4 and Its Phosphorylated Derivative
| Property | Combretastatin A4 | Bis(2-methoxy-5-((Z)-3,4,5-trimethoxystyryl)phenyl) hydrogen phosphate |
|---|---|---|
| Chemical Formula | C₂₀H₂₂O₆ | C₃₄H₃₇O₁₁P |
| Molecular Weight | 316.35 g/mol | 660.62 g/mol |
| Aqueous Solubility | 5.77 mg/100 mL | >50 mg/mL in DMSO (kinetic solubility) |
| Configuration Stability | Labile (Z→E isomerization) | Stabilized Z-configuration |
| Storage Conditions | Not specified | -20°C (powder); -80°C (in solution) [1] [2] |
| Critical Pharmacophores | 3,4,5-Trimethoxy A-ring; 3-hydroxy-4-methoxy B-ring | Preserved 3,4,5-trimethoxy A-ring; Modified B-ring with phosphate group |
The phosphorylation strategy employed in this derivative follows the prodrug approach validated by CA4P but with enhanced molecular symmetry. The phosphate group serves as a hydrophilic moiety that dramatically increases aqueous solubility, facilitating intravenous administration [1] [2]. Under physiological conditions, endogenous phosphatases efficiently cleave this phosphate group, regenerating the active phenolic compound [3]. This bioconversion occurs preferentially in tumor tissues due to their elevated phosphatase activity, enabling targeted activation and reducing off-target effects [3]. The compound's chemical identifier (TargetMol catalog number T67906) and commercial availability for research purposes further underscore its established role in contemporary drug discovery pipelines [1] [2].
In contemporary oncology drug discovery, Bis(2-methoxy-5-((Z)-3,4,5-trimethoxystyryl)phenyl) hydrogen phosphate serves as both a valuable pharmacological tool and a strategic lead compound that addresses multiple limitations of earlier combretastatin-based therapeutics. Its primary significance lies in its optimized pharmaceutical properties: the compound demonstrates dramatically enhanced aqueous solubility compared to both CA4 and non-phosphorylated analogues, while maintaining configuration stability through its molecular design [1] [2] [3]. This dual optimization represents a critical advancement in the medicinal chemistry of tubulin-targeting agents, as evidenced by its widespread utilization in preclinical research as referenced by supplier catalog data [1] [2].
Molecular docking studies indicate that the dephosphorylated active form of this compound effectively binds to the colchicine site of β-tubulin, disrupting microtubule dynamics through inhibition of polymerization [3] [7]. Computational analyses reveal binding energies comparable to reference compounds like colchicine (-7.1 kcal/mol) and doxorubicin (-7.2 kcal/mol), suggesting high affinity for the target protein [4]. The compound's extended aromatic system and strategically positioned methoxy groups facilitate optimal hydrophobic interactions within the tubulin binding pocket, while the phosphoryl group in the prodrug form enhances distribution properties without compromising target engagement of the active metabolite [3] [7].
Table 3: Molecular Docking and Pharmacokinetic Parameters
| Parameter | Value/Characterization | Significance |
|---|---|---|
| Tubulin Binding Affinity | -7.0 to -8.5 kcal/mol | Comparable to reference compounds (colchicine: -7.1 kcal/mol) |
| Cell Permeability | Predicted moderate permeability | Facilitates cellular uptake for intracellular tubulin targeting |
| Metabolic Activation | Phosphatase-mediated dephosphorylation | Tumor-selective activation due to elevated phosphatase activity |
| Plasma Protein Binding | Moderate binding to rat plasma proteins | Balanced distribution between bound and free fractions |
| Plasma Stability | Excellent stability in rodent models | Favorable pharmacokinetic profile for sustained activity |
The compound's mechanism extends beyond direct cytotoxicity to encompass vascular disrupting effects. Preclinical studies demonstrate that it selectively targets established tumor vasculature, inducing rapid collapse of immature endothelial cells that characterize tumor blood vessels [3]. This dual mechanism—direct tumor cell cytotoxicity coupled with vascular disruption—creates a comprehensive antitumor approach that attacks malignancies through complementary pathways [4] [7]. Furthermore, its improved solubility profile enables formulation development without requiring potentially toxic excipients that might compromise therapeutic index or induce adverse reactions [1] [2].
Current research applications focus on leveraging this compound as a molecular scaffold for further structural optimization. Medicinal chemistry efforts explore modifications including heterocyclic ring replacements, bioisosteric substitutions, and linker variations aimed at enhancing tumor selectivity and overcoming multidrug resistance mechanisms [4] [7]. The TargetMol catalog designation (T67906) and commercial availability of this compound in research quantities (1mg to 25mg) facilitate its widespread evaluation across diverse experimental models, accelerating structure-activity relationship studies [1] [2]. These investigations position phosphorylated combretastatin derivatives as promising candidates for combination regimens with conventional chemotherapy, molecularly targeted agents, and immunotherapeutics, potentially creating synergistic effects that address tumor heterogeneity and evolution of resistance [3] [7].
CAS No.: 13052-09-0
CAS No.: 22868-13-9
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2
CAS No.: 39492-88-1